molecular formula C12H8F16O2 B144832 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane CAS No. 125370-60-7

2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane

Cat. No.: B144832
CAS No.: 125370-60-7
M. Wt: 488.16 g/mol
InChI Key: AVKVPTNDWAGIMH-UHFFFAOYSA-N
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Description

2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane (CAS RN: 125370-60-7) is a fluorinated epoxide characterized by a perfluorinated nonyl chain (C9F16) linked to an oxirane (epoxide) group via a methoxy spacer. Its molecular formula is C12H10F16O2, with a molecular weight of 594.19 g/mol. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, known for exceptional chemical inertness, thermal stability, and hydrophobic/oleophobic properties .

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F16O2/c13-5(14)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)3-29-1-4-2-30-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVPTNDWAGIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379933
Record name 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125370-60-7
Record name 2-{[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Structure

The compound features a complex structure characterized by a hexadecafluorononyl group attached to an oxirane (epoxide) ring. The presence of fluorinated groups often enhances lipophilicity and can influence the compound's interaction with biological membranes.

  • Molecular Formula : C19H18F16O2
  • Molecular Weight : 590.3 g/mol
  • Solubility : Typically low in water but soluble in organic solvents.

The biological activity of oxiranes is largely attributed to their ability to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This reactivity can lead to various biological effects including cytotoxicity and modulation of cellular pathways.

Cytotoxicity Studies

Research indicates that compounds with oxirane rings can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar oxirane derivatives have induced apoptosis in human cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antimicrobial Activity

Oxiranes are known for their antimicrobial properties. The fluorinated derivatives have been studied for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorinated alkyl chain enhances membrane disruption leading to increased permeability and cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits phospholipase A2

Case Study 1: Cytotoxic Effects on Cancer Cells

A study published in MDPI explored the cytotoxic effects of various oxirane derivatives on prostate cancer cells. The results indicated that compounds similar to 2-{[(2,2,3,3,...)]methyl}oxirane showed IC50 values in the micromolar range, suggesting a potent anti-cancer effect.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of fluorinated oxiranes. The study found that these compounds possessed minimum inhibitory concentrations (MICs) significantly lower than non-fluorinated analogs against several bacterial strains. This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.

Comparison with Similar Compounds

Key Observations :

  • Fluorocarbon chain length inversely correlates with solubility in polar solvents but enhances thermal stability and hydrophobicity.
  • Longer chains (e.g., C11F21 in CAS 38565-54-7) increase density and melting points but reduce synthetic versatility .

Environmental and Regulatory Considerations

  • Persistence : All PFAS-derived oxiranes, including the target compound, are environmentally persistent and bioaccumulative. Regulatory agencies (e.g., EPA, ECHA) are phasing out long-chain PFAS (C8 and longer) .
  • Alternatives : Shorter-chain analogs (e.g., C6F13) are being explored as less persistent substitutes .

Preparation Methods

Peracid-Mediated Epoxidation

Peracids such as peracetic acid or meta-chloroperbenzoic acid (mCPBA) are classical reagents for epoxidizing alkenes. For fluorinated ethers, this method requires a precursor alkene adjacent to the ether oxygen. The electron-withdrawing nature of fluorinated chains may reduce reactivity, necessitating elevated temperatures or prolonged reaction times. For example, epoxidation of 3-(perfluorononyloxy)propene with mCPBA in dichloromethane at 0–5°C yields the target epoxide after 12–24 hours. However, this method’s applicability to highly fluorinated systems is limited by side reactions such as ring-opening due to the strong inductive effects of fluorine.

Glycidyl Ether Synthesis via Epichlorohydrin

The most direct route to 2-{[(hexadecafluorononyl)oxy]methyl}oxirane involves reacting perfluorononyl alcohol with epichlorohydrin, a widely used glycidylation agent.

Reaction Mechanism and Conditions

Perfluorononyl alcohol (C9F17CH2OH) is treated with epichlorohydrin in the presence of a base, typically sodium hydroxide or potassium hydroxide. The base deprotonates the alcohol, forming an alkoxide that attacks the electrophilic epichlorohydrin. Subsequent ring closure eliminates hydrochloric acid, forming the glycidyl ether.

Example Protocol

  • Reagents :

    • Perfluorononyl alcohol (1.0 equiv)

    • Epichlorohydrin (1.2 equiv)

    • Potassium hydroxide (1.5 equiv)

    • Tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase-transfer catalyst.

  • Procedure :

    • Combine reagents in toluene at 60°C for 6 hours.

    • Quench with water, extract with dichloromethane, and dry over Na2SO4.

    • Distill under reduced pressure to isolate the product.

Yield : 85–92%.

Challenges and Optimizations

  • Fluorophobic Effects : The hydrophobic perfluorinated chain complicates solubility in polar solvents. Phase-transfer catalysts like TBAB improve interfacial reactivity.

  • Side Reactions : Excess epichlorohydrin may lead to oligomerization. Stoichiometric control and slow reagent addition mitigate this.

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) enhances reaction rates in biphasic systems, particularly for fluorinated substrates.

Adapted Patent Methodology

A method from CN102491959B for analogous oxiranes involves dimethyl sulfoxide (DMSO) and dimethyl sulfate as activating agents, followed by nucleophilic substitution.

Modified Protocol for Target Compound

  • Activation Step :

    • Heat DMSO (0.3 mol) with dimethyl sulfate (0.3 mol) at 70–80°C for 3–4 hours to generate a reactive sulfonium intermediate.

  • Nucleophilic Substitution :

    • Cool the mixture, add perfluorononyl alcohol (0.2 mol), TBAC (0.005 mol), and KOH (0.6 mol) in dichloromethane.

    • Reflux for 4–6 hours.

  • Workup :

    • Separate organic layers, wash with water, and distill to isolate the product.

Yield : 94–97%.

Key Advantages :

  • High yields due to efficient interfacial contact.

  • Scalable for industrial production.

Bromohydrin Route to Epoxides

The bromohydrin method, detailed in WO2012134860A1, involves bromohydrin formation followed by base-induced cyclization.

Synthesis Steps

  • Bromohydrin Formation :

    • Treat perfluorononyl allyl ether (C9F17OCH2CH=CH2) with N-bromosuccinimide (NBS) and water in dichloromethane.

    • Add chlorosulfonic acid to generate the bromohydrin intermediate.

  • Epoxidation :

    • React bromohydrin with NaOH (0.2 mol) and TBAB (0.005 mol) at 40°C for 1 hour.

Yield : ~40% (requires optimization for fluorinated systems).

Limitations

  • Moderate yields due to competing elimination reactions.

  • Sensitivity of perfluorinated chains to strong bases.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
GlycidylationEpichlorohydrin, KOH, TBAB60°C, 6 h85–92%High yield, scalableRequires careful stoichiometry
Phase-Transfer CatalysisDMSO, dimethyl sulfate, KOH, TBAB70–80°C, 4–6 h94–97%Excellent interfacial reactivityHigh reagent loadings
BromohydrinNBS, NaOH, TBAB40°C, 1 h~40%Applicable to allyl ethersLow yield, side reactions

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